

# spectroscopic data of 4-Fluorophenol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Fluorophenol

Cat. No.: B042351

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## An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Fluorophenol** (p-Fluorophenol). It includes detailed experimental protocols and tabulated spectral data to aid in the identification, characterization, and quality control of this compound in research and development settings.

## Data Presentation

The following tables summarize the key spectroscopic data for **4-Fluorophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data for **4-Fluorophenol** (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
6.91-6.95	m	H-2, H-6
6.78-6.81	m	H-3, H-5
Variable	br s	-OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent.

Table 2:  $^{13}\text{C}$  NMR Data for **4-Fluorophenol** (100 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
158.39, 156.50	C-4	Doublet due to coupling with Fluorine ( $^1\text{JC-F}$ )
151.13, 151.12	C-1	
116.44, 116.38	C-3, C-5	Doublet due to coupling with Fluorine ( $^3\text{JC-F}$ )
116.21, 116.03	C-2, C-6	Doublet due to coupling with Fluorine ( $^2\text{JC-F}$ )

Note: The listed pairs of chemical shifts represent signals split by carbon-fluorine coupling.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for **4-Fluorophenol**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3613	Sharp, Strong	O-H stretch (free)
3035-3077	Medium	C-H stretch (aromatic)
~1600-1450	Strong	C=C stretch (aromatic ring)
~1222, ~1262	Strong	C-F stretch / C-O stretch

## Mass Spectrometry (MS)

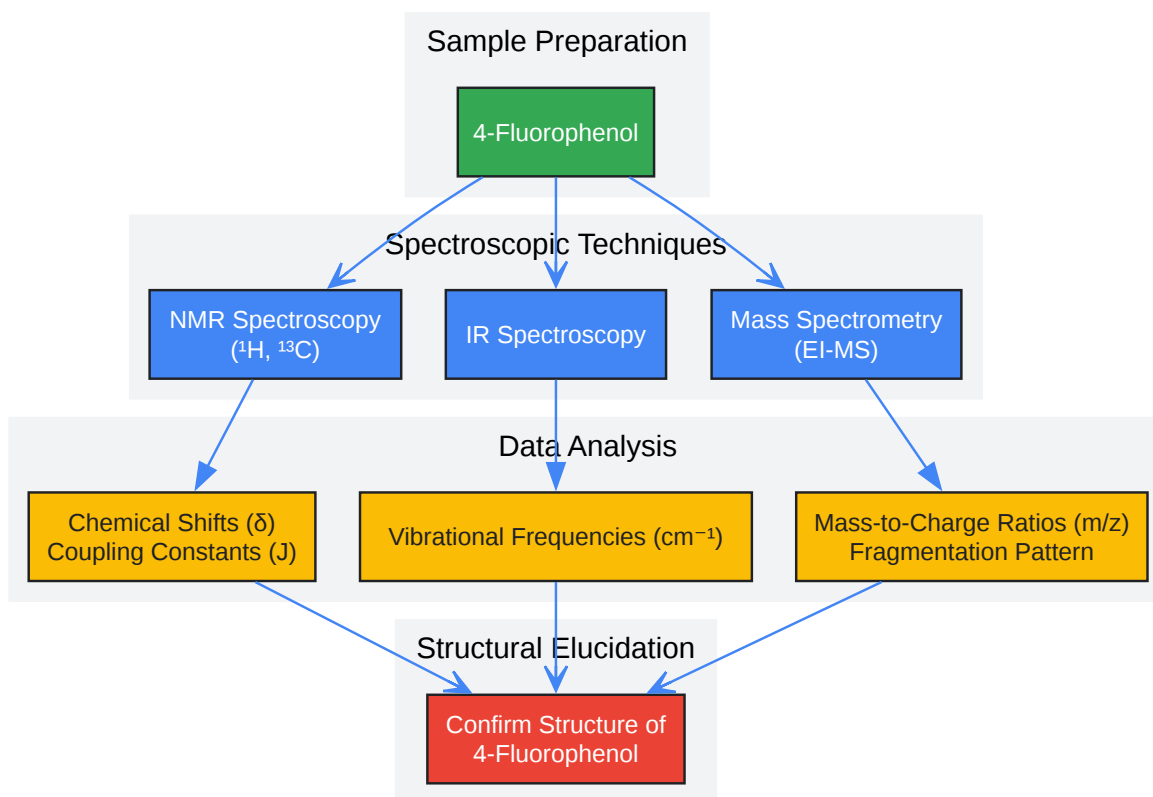
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **4-Fluorophenol**

m/z	Relative Intensity (%)	Assignment
112	99.99	[M] <sup>+</sup> (Molecular Ion)
84	32.85	[M - CO] <sup>+</sup>
83	42.21	[M - CHO] <sup>+</sup>
64	18.58	C <sub>5</sub> H <sub>4</sub> <sup>+</sup>
57	22.39	C <sub>4</sub> H <sub>3</sub> O <sup>+</sup>

## Mandatory Visualizations

### Spectroscopic Analysis Workflow

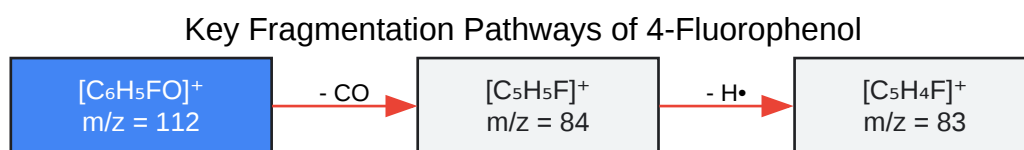
Spectroscopic Analysis Workflow for 4-Fluorophenol



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Caption: Workflow for the spectroscopic analysis of **4-Fluorophenol**.

## Mass Spectrometry Fragmentation of 4-Fluorophenol



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Caption: Primary fragmentation pathways of **4-Fluorophenol** in EI-MS.

## NMR Signal Assignments for 4-Fluorophenol

$^1\text{H}$  and  $^{13}\text{C}$  NMR Assignments for 4-Fluorophenol

Assignments			
C-1 $\delta \approx 151.1$ ppm	C-2, C-6 $\delta \approx 116.1$ ppm	C-3, C-5 $\delta \approx 116.4$ ppm	C-4 $\delta \approx 157.4$ ppm
H-2, H-6 $\delta \approx 6.93$ ppm	H-3, H-5 $\delta \approx 6.80$ ppm	-OH $\delta = \text{variable}$	

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Caption: Correlation of NMR signals to the structure of **4-Fluorophenol**.

## Experimental Protocols

### NMR Spectroscopy

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Fluorophenol**.

Materials:

- **4-Fluorophenol** sample

- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
- NMR spectrometer (e.g., 400 MHz)

#### Procedure:

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-Fluorophenol** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.7 mL of  $\text{CDCl}_3$  in a small vial.
  - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
  - Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum and apply baseline correction.
- Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual  $\text{CHCl}_3$  signal to 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **4-Fluorophenol**.

Method 1: Solution Phase<sup>[2]</sup> Materials:

- **4-Fluorophenol** sample
- Spectroscopy-grade carbon tetrachloride ( $\text{CCl}_4$ ) or cyclohexane
- FT-IR spectrometer
- Liquid-sample IR cell (e.g., NaCl plates)

Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 1-5% w/v) of **4-Fluorophenol** in the chosen solvent.
- Background Spectrum: Acquire a background spectrum of the pure solvent in the IR cell.
- Sample Spectrum: Acquire the spectrum of the **4-Fluorophenol** solution.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the analyte.

Method 2: Melt (for solid samples) Materials:

- **4-Fluorophenol** sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr)
- Spatula

#### Procedure:

- **Sample Preparation:** Place a small amount of solid **4-Fluorophenol** onto the ATR crystal or between two salt plates. If using salt plates, gently melt the solid to form a thin film.
- **Data Acquisition:** Acquire the IR spectrum. A background spectrum of the empty ATR crystal or plates should be taken first.

## Mass Spectrometry

**Objective:** To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of **4-Fluorophenol**.

#### Materials:

- **4-Fluorophenol** sample
- Volatile organic solvent (e.g., methanol or dichloromethane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

#### Procedure:

- **Sample Preparation:** Prepare a dilute solution of **4-Fluorophenol** (e.g., ~100 µg/mL) in a suitable volatile solvent.
- **GC-MS Setup:**
  - **Injector:** Set to an appropriate temperature (e.g., 250 °C).
  - **GC Column:** Use a column suitable for the analysis of phenols (e.g., a DB-5 or equivalent).
  - **Oven Program:** Implement a temperature program that allows for the separation of **4-Fluorophenol** from the solvent and any impurities.
  - **MS Source:** Use electron ionization (EI) at a standard energy of 70 eV.

- Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-200).
- Data Acquisition: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC-MS system.
- Data Analysis: Identify the peak corresponding to **4-Fluorophenol** in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

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## References

- 1. rsc.org [rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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